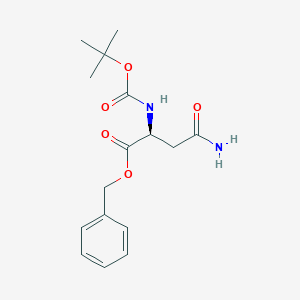

Boc-asn-obzl

Vue d'ensemble

Description

Boc-Asn-OBzl is a useful research chemical . It is used for a variety of research applications .

Synthesis Analysis

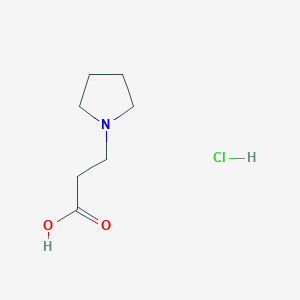

The tert-butyloxycarbonyl (Boc) protected dipeptide benzyl ester (OBzl), Boc-L-Asn-L-Pro-OBzl, is prepared from a mixed anhydride reaction using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl . The conventional solid-phase peptide synthesis (SPPS) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly .

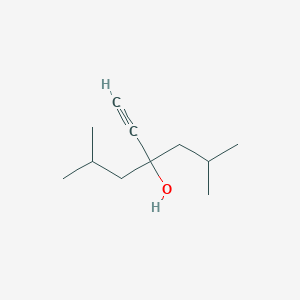

Molecular Structure Analysis

The molecular weight of Boc-Asn-OBzl is 322.36 g/mol . The chemical formula is C16H22N2O5 .

Chemical Reactions Analysis

Boc-Asn-OBzl undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC). AMC is fluorescent under UV light and can emit a fluorescent signal .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Asn-OBzl include a molecular weight of 322.36 g/mol and a chemical formula of C16H22N2O5 .

Applications De Recherche Scientifique

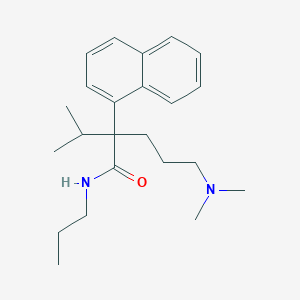

Enantiospecific Synthesis

“Boc-asn-obzl” is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid (n-C 14) . Enantiospecific synthesis is a method used in organic chemistry to synthesize a specific enantiomer or diastereomer of a compound. This application is crucial in the pharmaceutical industry where the biological activity of a molecule often depends on its stereochemistry.

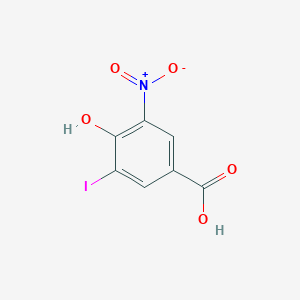

Thrombin Inhibitors

It is also used in the synthesis of the L-aspartic series of thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibitors of thrombin are therefore valuable in the treatment of thrombosis and related conditions.

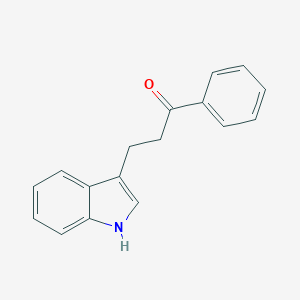

Diketopiperazine Tetrapeptides

“Boc-asn-obzl” is used in the synthesis of diketopiperazine tetrapeptides . Diketopiperazines are a class of cyclic dipeptides that have a wide range of biological activities and are found in many natural products. They have potential applications in drug discovery and development.

Tricyclic Dipeptide Mimetics

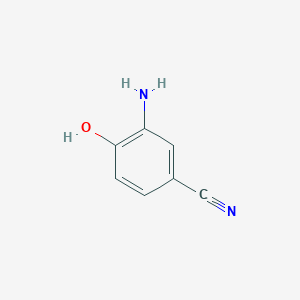

This compound is used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus . Dipeptide mimetics are compounds that mimic the structure of dipeptides but have improved stability and bioavailability. They are used in the development of new drugs with enhanced pharmacological properties.

Peptide Synthesis

“Boc-asn-obzl” is a building block for solid phase peptide synthesis . Solid phase peptide synthesis is a method used to chemically synthesize peptides. This method is used to produce peptides for use in pharmaceuticals and research.

Biochemical Research

Due to its properties, “Boc-asn-obzl” is often used in biochemical research as a representative of the amino acid aspartic acid . This allows researchers to study the properties and reactions of aspartic acid in a more controlled and stable form.

Safety and Hazards

Mécanisme D'action

Target of Action

Boc-Asn-OBzl, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a compound used in peptide synthesis . The primary targets of Boc-Asn-OBzl are the peptide chains that are being synthesized. It is used to introduce aspartic acid amino-acid residues into these chains .

Mode of Action

Boc-Asn-OBzl interacts with its targets by coupling its carboxylate side chain to the peptide chain . This results in the introduction of aspartic acid residues into the peptide chain . The compound contains three different carbonyl groups: a tertiary amide linkage .

Biochemical Pathways

The biochemical pathways affected by Boc-Asn-OBzl are those involved in peptide synthesis. The introduction of aspartic acid residues can influence the structure and function of the synthesized peptide. For example, aspartic acid residues can participate in hydrogen bonding, contribute to the acidic nature of proteins, and play a role in the active sites of enzymes .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would be determined by the conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reagents .

Result of Action

The result of Boc-Asn-OBzl’s action is the successful introduction of aspartic acid residues into peptide chains. This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules .

Action Environment

The action of Boc-Asn-OBzl is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it should be stored below +30°C to maintain its stability .

Propriétés

IUPAC Name |

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPRPGXGYMAKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560088 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asn-obzl | |

CAS RN |

13512-57-7 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

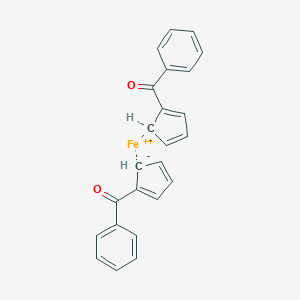

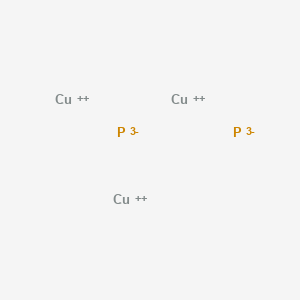

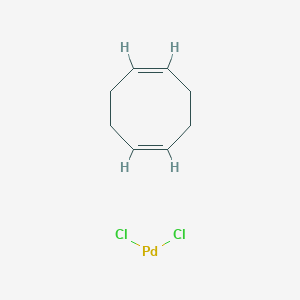

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.